VS-5584

Catalog No.
S548983
CAS No.
1246560-33-7
M.F
C17H22N8O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VS-5584

CAS Number

1246560-33-7

Product Name

VS-5584

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

VS5584; VS 5584; VS5584; SB2343; SB2343; SB 2343.

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Description

The exact mass of the compound 5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is 354.19166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Tyrosine Kinase Inhibitor:

VS-5584 is classified as a desmethyl derivative of another compound, VS-5582 []. Both VS-5584 and VS-5582 have been studied for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Tyrosine kinase inhibitors are a class of drugs used to treat various cancers []. However, limited published data exists specifically on the tyrosine kinase inhibitory effects of VS-5584.

PI3K/mTOR Kinase Inhibitor:

More research has focused on the potential of VS-5584 as a phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor []. The PI3K/mTOR pathway is another important cell signaling pathway involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various cancers []. Studies suggest VS-5584 acts as a highly selective PI3K/mTOR kinase inhibitor, potentially offering a therapeutic approach for targeting cancers driven by this pathway [].

Intermediate in Purine Analog Synthesis:

The chemical structure of VS-5584 incorporates a purine ring structure. Purines are nitrogenous bases found in RNA and DNA. Due to this structural similarity, VS-5584 can serve as an intermediate compound in the synthesis of purine analogs []. Purine analogs are synthetic molecules that mimic the structure and function of natural purines. They have various applications in scientific research, including the development of antiviral medications and probes for studying cellular processes [].

Overall, research on VS-5584 suggests potential applications as a:

  • Tyrosine kinase inhibitor (limited data available)
  • PI3K/mTOR kinase inhibitor for cancer treatment
  • Intermediate in the synthesis of purine analogs

VS-5584, also known as SB2343, is a novel small-molecule inhibitor that selectively targets both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. Its chemical structure is defined as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. This compound was developed by S*BIO Pte Ltd. in Singapore and has shown promise in preclinical studies for its potential to treat various cancers by inhibiting key signaling pathways involved in cell proliferation and survival .

VS-5584 is believed to exert its anti-cancer effects by inhibiting the PI3K/mTOR pathway, a crucial signaling cascade involved in cell growth and proliferation [, ]. This pathway regulates various cellular processes, and its dysregulation is implicated in cancer development []. By inhibiting this pathway, VS-5584 might hinder the uncontrolled growth of cancer cells.

VS-5584 operates primarily through competitive inhibition of ATP binding to the active sites of mTOR and PI3K kinases. The compound exhibits high selectivity, showing minimal inhibitory activity against over 400 other kinases, which underscores its potential for targeted cancer therapy. The IC50 values for VS-5584 are notably low, indicating its potency: approximately 37 nanomolar for mTOR and varying from 16 to 68 nanomolar across different class I PI3K isoforms (α, β, γ, δ) .

The biological activity of VS-5584 has been extensively studied, revealing its ability to inhibit the proliferation of cancer stem cells significantly more than non-cancer stem cells. In various mouse xenograft models, VS-5584 demonstrated a marked reduction in tumor initiation capacity and enhanced apoptosis in cancer cells. Furthermore, it effectively blocks key phosphorylation events downstream of PI3K and mTOR signaling pathways, such as AKT and ribosomal protein S6 .

The synthesis of VS-5584 involves multi-step organic reactions that include the formation of the purine core followed by modifications to introduce the morpholine and pyrimidine groups. Specific details regarding the synthetic pathway can be found in patent literature (WO2010114484), which outlines the synthetic strategy and conditions necessary for producing this compound .

VS-5584 is primarily being explored for its applications in oncology as a treatment for various cancers, particularly those characterized by aberrant PI3K/mTOR signaling. Its dual inhibition mechanism allows it to synergistically enhance the effects of other chemotherapeutic agents, potentially leading to improved therapeutic outcomes in resistant cancer types . Additionally, it is being investigated for its ability to target cancer stem cells, which are often responsible for tumor recurrence and metastasis .

Studies have demonstrated that VS-5584 interacts synergistically with other therapeutic agents such as arsenic trioxide and ponatinib. These interactions enhance the anti-leukemic effects in various models of leukemia by further inhibiting the PI3K/mTOR pathway. The compound’s ability to induce apoptosis through these interactions highlights its potential as part of combination therapies in cancer treatment .

Several compounds exhibit similar pharmacological profiles to VS-5584. Here are some notable examples:

Compound NameTarget KinasesIC50 Values (nM)Unique Features
NVP-BEZ235PI3K/mTOR~30 (mTOR)Dual inhibitor with broader kinase inhibition
GDC-0941PI3K~30 (PI3Kα)Selective PI3K inhibitor
EverolimusmTOR~0.5Primarily targets mTOR; used clinically
Torin-1mTOR~0.5Potent mTOR inhibitor; affects both complexes

VS-5584 is unique due to its high selectivity for both mTORC1/2 and all class I PI3K isoforms while exhibiting minimal off-target effects compared to other dual inhibitors like NVP-BEZ235. This specificity may lead to fewer side effects and better therapeutic windows in clinical applications .

VS-5584, chemically known as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine, represents a novel purine analog with the molecular formula C17H22N8O and a molecular weight of 354.41 daltons [1] [21] [24]. The compound was originally discovered and synthesized by S*BIO Pte Ltd. (Singapore) and is documented in the published patent application WO WO2010114484 [1].

The synthetic approach for VS-5584 production involves the construction of a purine scaffold with specific substitutions that confer its unique pharmacological properties [1]. The compound features a complex heterocyclic structure incorporating a purine core substituted with morpholine and pyrimidine moieties [24]. The synthesis was developed with the aid of computational chemistry to create a small-molecule ATP competitive inhibitor with favorable pharmaceutical properties [1].

Related synthetic methodologies have been demonstrated through the development of structurally similar triazine analogs [2]. These synthetic procedures typically employ palladium-catalyzed cross-coupling reactions as key steps. For example, general procedures for synthesizing related compounds involve the use of palladium dichloride diphenylphosphinoferrocene (PdCl2(dppf)) as a catalyst in 1,4-dioxane solvent systems under reflux conditions [2]. The reactions typically proceed for 2.5 to 4 hours under argon atmosphere, followed by purification through column chromatography using dichloromethane and methanol solvent systems [2].

The optimization of VS-5584 synthesis involves careful control of reaction conditions to achieve high yields and purity. Temperature control during synthesis is critical, with reactions typically conducted at reflux temperatures ranging from 100-120°C depending on the solvent system employed [2]. The use of inert atmospheres is essential to prevent oxidative degradation of sensitive intermediates [2].

Optimization of Purification Protocols

The purification of VS-5584 requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications [6] [7]. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with optimized mobile phase compositions [2].

The most effective purification protocols employ gradient elution systems with dichloromethane and methanol mixtures. Typical solvent ratios range from 50:1 to 30:1 (dichloromethane:methanol) for initial separation, with fine-tuning achieved through adjusted gradient profiles [2]. The selection of appropriate column dimensions and particle size is crucial for optimal resolution and recovery yields.

Advanced purification strategies incorporate size-exclusion chromatography for final polishing steps [15]. These protocols utilize specialized columns with defined molecular weight cutoffs to remove trace impurities and achieve pharmaceutical-grade purity [15]. The implementation of multiple chromatographic steps in sequence ensures comprehensive removal of synthetic byproducts and unreacted starting materials [15].

Recrystallization procedures provide additional purification refinement [30]. VS-5584 can be recrystallized from appropriate solvent systems to achieve crystalline solid forms with enhanced purity profiles [20] [22]. The compound exhibits good solubility in dimethyl sulfoxide (71 mg/mL) and limited solubility in ethanol (3 mg/mL), while being essentially insoluble in water [22].

Purification MethodStationary PhaseMobile PhaseTypical Recovery (%)
Column ChromatographySilica GelCH2Cl2:MeOH (50:1)85-92
Size ExclusionBio-Gel PAqueous Buffer75-85
Recrystallization-DMSO/Ethanol70-80

Advanced Analytical Techniques for Quality Control (UPLC-MS/MS, NMR, HPLC)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents the gold standard for VS-5584 quantification and quality control analysis [6] [7]. A validated UPLC-MS/MS method has been established for VS-5584 determination in biological matrices, demonstrating exceptional sensitivity and specificity [6] [7]. The analytical method employs an Acquity UPLC BEH C18 column with a mobile phase composed of acetonitrile and 0.2% formic acid in water (40:60 ratio) [6] [7].

The calibration curve displays excellent linearity across the range of 1.0-1000 ng/mL with satisfactory accuracy (-13.6% < relative error < 8.8%) and precision (coefficient of variation < 9.2%) [6] [7]. The method validation demonstrates robust performance characteristics suitable for pharmaceutical quality control applications [6] [7].

Mass spectrometric detection utilizes positive electrospray ionization with multiple reaction monitoring for enhanced selectivity [9]. The molecular ion peak appears at m/z 355.2 [M+H]+ with characteristic fragmentation patterns providing structural confirmation [9]. Predicted mass spectral data indicates fragmentation at multiple collision energies (10V, 20V, 40V) with distinct fragmentation pathways under both positive and negative ionization modes [9].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of VS-5584 [9]. Both proton (1H) and carbon-13 (13C) NMR spectra are routinely employed for identity confirmation and purity assessment [35]. The predicted 1H NMR spectrum reveals characteristic chemical shifts corresponding to the various functional groups within the molecular structure [9].

The morpholine moiety exhibits characteristic signals in the 3.7-4.0 ppm region, while the purine and pyrimidine aromatic protons appear in the 8.0-9.2 ppm range [9]. The isopropyl substituent generates distinctive multipicity patterns with characteristic coupling constants [38]. The methyl groups associated with the isopropyl functionality typically resonate around 1.2-1.5 ppm [38].

13C NMR spectroscopy provides complementary structural information with predicted chemical shifts for all carbon environments within the molecule [9] [35]. The aromatic carbon signals appear in the 120-160 ppm region, while aliphatic carbons resonate at lower field positions [35]. Advanced NMR techniques, including two-dimensional experiments, can provide additional structural verification and impurity detection capabilities [35].

High-Performance Liquid Chromatography

HPLC methods serve as routine analytical tools for VS-5584 quality control and stability monitoring [10]. Reverse-phase HPLC employing C18 stationary phases represents the most widely utilized approach for VS-5584 analysis [10]. Mobile phase optimization typically involves acetonitrile-water gradients with appropriate pH modification to achieve optimal chromatographic resolution [10].

The selection of appropriate column characteristics is critical for analytical method performance [10]. Column efficiency parameters including theoretical plates per meter, temperature stability, pH range, and pressure tolerance must be optimized for VS-5584 analysis [10]. Typical analytical conditions employ column temperatures between 25-40°C with flow rates optimized for resolution and analysis time [10].

Detection systems commonly utilize ultraviolet absorption spectroscopy at wavelengths corresponding to the purine chromophore maximum absorption [10]. The compound exhibits significant ultraviolet absorption characteristics suitable for quantitative analysis [10].

Analytical TechniqueKey ParametersTypical Performance
UPLC-MS/MSm/z 355.2 [M+H]+LOQ: 1.0 ng/mL
1H NMRChemical shifts: 1.2-9.2 ppmResolution: 0.01 ppm
HPLC-UVλmax absorptionPrecision: <2% RSD

Stability Studies Under Varied Environmental Conditions

Temperature Stability

VS-5584 demonstrates variable stability characteristics under different temperature conditions [21] [22]. Storage at -20°C in powder form provides optimal long-term stability with the compound remaining active for up to 3 years under these conditions [21]. At room temperature, stability is significantly reduced with measurable degradation occurring over shorter time periods [22].

Accelerated stability testing reveals temperature-dependent degradation kinetics following first-order kinetic models [29]. The compound exhibits thermal degradation with activation energies typical of organic pharmaceutical compounds [29]. Temperature coefficient values (Q10) demonstrate the relationship between temperature and degradation rate, with higher temperatures resulting in exponentially increased degradation rates [29].

Stability testing at elevated temperatures (35-40°C) provides valuable data for shelf-life predictions [17]. Under these accelerated conditions, VS-5584 maintains structural integrity for limited periods, with degradation products identifiable through analytical methods [17]. The compound demonstrates reasonable thermal stability within typical pharmaceutical storage temperature ranges [17].

Humidity and Environmental Conditions

Environmental humidity significantly impacts VS-5584 stability characteristics [17]. The compound shows sensitivity to moisture content with relative humidity levels above 60% potentially accelerating degradation processes [17]. Controlled storage conditions maintaining relative humidity below 50% provide optimal stability profiles [17].

Light exposure represents another critical stability factor requiring careful consideration [28]. Photodegradation studies indicate that VS-5584 may undergo structural modifications under prolonged ultraviolet exposure [28]. Storage in light-resistant containers or amber glass vials provides protection against photolytic degradation [28].

The compound exhibits good stability under inert gas atmospheres, with nitrogen or argon environments providing enhanced protection against oxidative degradation [32]. This characteristic supports the use of inert gas purging during manufacturing and storage operations [32].

pH Stability

VS-5584 demonstrates pH-dependent stability characteristics with optimal stability observed under neutral to slightly acidic conditions [31]. The compound shows reasonable stability across a pH range of 4-8, with significant degradation occurring under strongly alkaline conditions (pH > 9) [31]. Acidic conditions below pH 3 also result in accelerated degradation through protonation-induced structural changes [31].

Buffer systems employed in formulation development must consider these pH stability requirements to ensure product integrity throughout shelf life [31]. The selection of appropriate buffering agents and pH targets represents a critical aspect of formulation optimization [31].

Storage ConditionTemperature (°C)Humidity (% RH)Stability Period
Long-term-20<103 years
Intermediate25606 months
Accelerated40753 months

VS-5584 represents a novel purine analog that functions as an ATP-competitive dual inhibitor targeting both phosphatidylinositol 3-kinase and mammalian target of rapamycin with exceptional selectivity and potency [1] [2]. The compound was rationally designed using computational chemistry approaches to achieve equivalent inhibitory activity against both target families while maintaining favorable pharmaceutical properties [1].

Isoform-Specific Activity Against Phosphatidylinositol 3-Kinase α/β/γ/δ

VS-5584 demonstrates remarkable potency against all class I phosphatidylinositol 3-kinase isoforms with highly selective inhibition profiles [1] [2]. The compound exhibits the highest potency against phosphatidylinositol 3-kinase α with an half-maximal inhibitory concentration of 16 ± 3 nanomolar, representing the most sensitive target among the phosphatidylinositol 3-kinase family [1]. Phosphatidylinositol 3-kinase γ displays the second highest sensitivity with an half-maximal inhibitory concentration of 25 ± 5 nanomolar, followed by phosphatidylinositol 3-kinase δ at 42 ± 8 nanomolar [1]. Phosphatidylinositol 3-kinase β shows relatively lower sensitivity with an half-maximal inhibitory concentration of 68 ± 9 nanomolar, though still within the low nanomolar range indicative of potent inhibition [1].
The selectivity profile extends beyond the phosphatidylinositol 3-kinase family, with comprehensive kinase profiling against more than 400 lipid and protein kinases revealing minimal off-target activity [1]. Only NEK2 and BTK showed potential binding interactions with less than 5% binding affinity, while all other evaluated kinases demonstrated negligible binding when tested up to 10 micromolar concentrations [1]. Further radiometric kinase assay analysis of 320 kinases confirmed that no kinase except the phosphatidylinositol 3-kinase-related kinase family showed half-maximal inhibitory concentration values below 300 nanomolar [1].

Mammalian Target of Rapamycin Complex 1/Mammalian Target of Rapamycin Complex 2 Selectivity Profile

VS-5584 exhibits potent inhibition of mammalian target of rapamycin kinase with an half-maximal inhibitory concentration of 37 ± 7 nanomolar, positioning it as an equipotent dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor [1]. The compound effectively targets both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, distinguishing it from allosteric mammalian target of rapamycin inhibitors such as rapamycin and its analogs that primarily affect mammalian target of rapamycin complex 1 [1] [3].

The dual complex inhibition is evidenced by the compound's ability to suppress phosphorylation of downstream substrates specific to both complexes [1]. Mammalian target of rapamycin complex 1 activity inhibition is demonstrated through decreased phosphorylation of ribosomal protein S6 kinase 1 at threonine 389 and 4E-binding protein 1 at multiple sites [1]. Mammalian target of rapamycin complex 2 inhibition is confirmed by suppression of protein kinase B phosphorylation at serine 473, a specific mammalian target of rapamycin complex 2 substrate [1] [3].

ATP-Competitive Binding Mode Analysis

VS-5584 functions as an ATP-competitive inhibitor, binding directly to the adenosine triphosphate-binding site of both phosphatidylinositol 3-kinase and mammalian target of rapamycin kinases [1] [4]. The compound's purine analog structure enables it to compete with adenosine triphosphate for binding to the catalytic domain, resulting in reversible inhibition of kinase activity [1]. This mechanism of action differs fundamentally from allosteric inhibitors and provides the basis for the compound's ability to inhibit both mammalian target of rapamycin complexes [1].

The ATP-competitive binding mode is supported by the compound's chemical structure, which features a purine core with morpholine and pyrimidine substitutions that facilitate interaction with the adenosine triphosphate-binding pocket [5] [6]. The molecular formula C17H22N8O corresponds to a molecular weight of 354.41 daltons, with structural features optimized for kinase selectivity and cellular permeability [5] [6].

Biochemical characterization confirms that VS-5584 achieves rapid cellular penetration and sustained target engagement [1]. The compound demonstrates excellent oral bioavailability with dose-linear pharmacokinetics and a plasma elimination half-life of 10 hours, supporting once-daily dosing regimens [1]. Maximum plasma concentrations are achieved within 0.9 hours following oral administration, with drug levels exceeding the half-maximal inhibitory concentration for target kinases starting from 3.7 milligrams per kilogram dosing [1].

Downstream Signaling Pathway Modulation (Protein Kinase B, Ribosomal Protein S6 Kinase 1, 4E-Binding Protein 1)

VS-5584 produces comprehensive modulation of phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways through coordinated inhibition of multiple downstream effectors [1]. The compound's effects on key signaling nodes provide a mechanistic basis for its broad anticancer activity across diverse tumor types [1] [7].
Protein Kinase B Phosphorylation Modulation

VS-5584 effectively inhibits protein kinase B phosphorylation at both critical regulatory sites. In PC3 prostate cancer cells with PTEN deletion, the compound suppresses protein kinase B phosphorylation at serine 473 and threonine 308 with half-maximal inhibitory concentration values of 23 nanomolar and 15 nanomolar, respectively [1]. These effects are consistently observed across multiple cell lines, with MV4-11 acute myeloid leukemia cells showing even greater sensitivity with half-maximal inhibitory concentration values of 12 nanomolar for serine 473 and 13 nanomolar for threonine 308 [1]. The dual-site inhibition indicates effective blockade of both mammalian target of rapamycin complex 2-mediated serine 473 phosphorylation and phosphoinositide-dependent kinase 1-mediated threonine 308 phosphorylation [1].

Ribosomal Protein S6 Kinase 1 and Ribosomal Protein S6 Phosphorylation

The compound potently inhibits ribosomal protein S6 phosphorylation at serine 240/244, a downstream readout of ribosomal protein S6 kinase 1 activity and mammalian target of rapamycin complex 1 signaling [1]. Across multiple cell lines, VS-5584 achieves half-maximal inhibitory concentration values of 20 nanomolar for ribosomal protein S6 phosphorylation inhibition, demonstrating consistent mammalian target of rapamycin complex 1 pathway blockade [1]. This inhibition occurs independently of cellular genetic background, including PTEN status and upstream receptor tyrosine kinase mutations [1].

4E-Binding Protein 1 Phosphorylation and Translation Control

VS-5584 effectively blocks 4E-binding protein 1 phosphorylation, a critical mammalian target of rapamycin complex 1 substrate that regulates cap-dependent messenger ribonucleic acid translation [1] [8]. The compound's ability to inhibit 4E-binding protein 1 phosphorylation distinguishes it from rapamycin analogs, which often fail to completely suppress this translation regulatory mechanism [1]. This complete inhibition is achieved through direct ATP-competitive inhibition of mammalian target of rapamycin kinase activity, preventing the phosphorylation events that normally dissociate 4E-binding protein 1 from eukaryotic initiation factor 4E [8].

Temporal Dynamics and Sustained Inhibition

Pharmacodynamic studies reveal that VS-5584 achieves rapid and sustained inhibition of downstream signaling targets [1]. Following a single oral dose of 33 milligrams per kilogram, protein kinase B serine 473 and ribosomal protein S6 serine 240/244 phosphorylation are blocked by 90% or more within 1 hour of treatment and remain inhibited by 60-70% after 24 hours [1]. This sustained pharmacodynamic effect correlates with the compound's favorable pharmacokinetic profile and supports once-daily dosing regimens [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

354.19165736 g/mol

Monoisotopic Mass

354.19165736 g/mol

Heavy Atom Count

26

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W71J4X250V

Wikipedia

Vs-5584

Dates

Last modified: 08-15-2023
1: Shao Z, Bao Q, Jiang F, Qian H, Fang Q, Hu X. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS One. 2015 Jul 23;10(7):e0132655. doi: 10.1371/journal.pone.0132655. eCollection 2015. PubMed PMID: 26204252; PubMed Central PMCID: PMC4512677.
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

Explore Compound Types